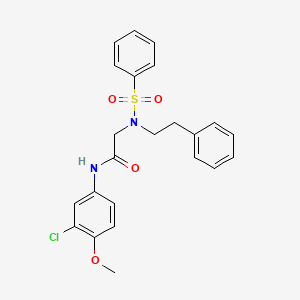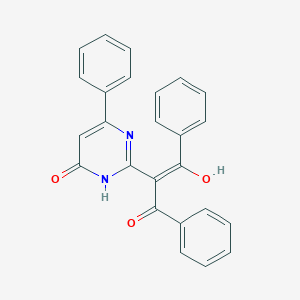![molecular formula C21H16Cl2N2O2 B6134369 N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B6134369.png)
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide, also known as BMD-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMD-1 has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression.
Mecanismo De Acción
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide inhibits the activity of BRD4, a protein that plays a key role in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the packaging of DNA, and promotes the expression of certain genes. By inhibiting the activity of BRD4, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide prevents the expression of oncogenes and other genes involved in disease progression.
Biochemical and Physiological Effects
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRD4, it has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide also inhibits the production of inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been shown to have high specificity for BRD4, which reduces the risk of off-target effects. However, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of biomarkers that can predict the response to N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide treatment. Additionally, there is interest in studying the combination of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide with other therapeutic agents to enhance its effectiveness. Finally, there is potential for the development of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide as a therapeutic agent for other diseases beyond cancer and inflammation.
Métodos De Síntesis
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dichlorobenzoyl chloride with 3-methyl-4-aminobenzoic acid to form N-[4-(3-methyl-4-aminobenzoyl)-3-methylphenyl]-3,4-dichlorobenzamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide.
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the growth of cancer cells, including leukemia, lymphoma, and solid tumors, by suppressing the expression of oncogenes. N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-11-16(24-21(27)15-7-9-17(22)18(23)12-15)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONSOKMLJLKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5764376 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)
![N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B6134296.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)

![5-[1-benzofuran-2-yl(hydroxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6134323.png)


![5-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6134345.png)
![7-(4-isopropylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6134352.png)

![N-cyclohexyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6134378.png)


![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134394.png)